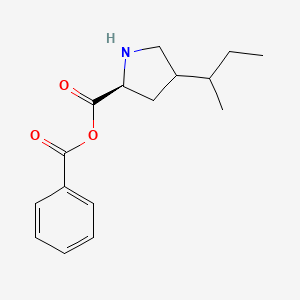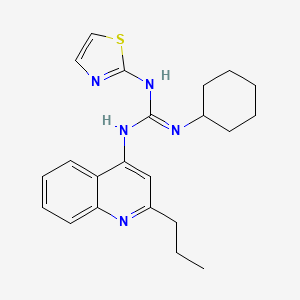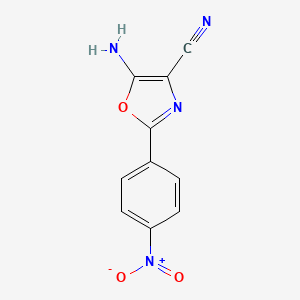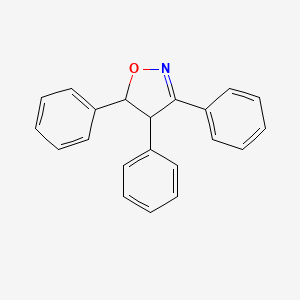![molecular formula C13H10FN3 B12894940 6-Fluoro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine CAS No. 122479-60-1](/img/structure/B12894940.png)
6-Fluoro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-2-(p-tolyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by its fused bicyclic structure, which includes a pyridazine ring fused with an imidazole ring The presence of a fluorine atom at the 6th position and a p-tolyl group at the 2nd position further defines its chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-(p-tolyl)imidazo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazo[1,2-b]pyridazine Core: This step often involves the cyclization of a suitable precursor, such as 2-aminopyridazine, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a p-tolylboronic acid derivative.
Industrial Production Methods
Industrial production of 6-fluoro-2-(p-tolyl)imidazo[1,2-b]pyridazine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-fluoro-2-(p-tolyl)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted imidazo[1,2-b]pyridazine derivatives
Applications De Recherche Scientifique
6-fluoro-2-(p-tolyl)imidazo[1,2-b]pyridazine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting enzymes involved in cancer cell proliferation.
Medicine: Studied for its potential therapeutic applications in treating diseases such as multiple myeloma and other cancers.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 6-fluoro-2-(p-tolyl)imidazo[1,2-b]pyridazine primarily involves its role as a kinase inhibitor. The compound binds to the ATP-binding site of kinases, thereby inhibiting their enzymatic activity. This inhibition can lead to the suppression of signaling pathways that promote cell growth and proliferation, making it a potential candidate for cancer therapy. The molecular targets include various kinases such as TAK1, which is involved in multiple myeloma cell survival and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure but differ in the positioning of nitrogen atoms within the rings.
Imidazo[1,2-a]pyrimidines: Another class of compounds with a similar core structure but different functional groups and substitution patterns.
Uniqueness
6-fluoro-2-(p-tolyl)imidazo[1,2-b]pyridazine is unique due to the specific substitution pattern of the fluorine atom and the p-tolyl group, which can significantly influence its biological activity and selectivity as a kinase inhibitor. This distinct structure allows for targeted interactions with specific kinases, potentially leading to more effective therapeutic outcomes.
Propriétés
Numéro CAS |
122479-60-1 |
|---|---|
Formule moléculaire |
C13H10FN3 |
Poids moléculaire |
227.24 g/mol |
Nom IUPAC |
6-fluoro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C13H10FN3/c1-9-2-4-10(5-3-9)11-8-17-13(15-11)7-6-12(14)16-17/h2-8H,1H3 |
Clé InChI |
UPNISCIBUZXEJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12894860.png)


![4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine](/img/structure/B12894887.png)





![4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]benzamide](/img/structure/B12894929.png)


![N-(Butan-2-yl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]decanamide](/img/structure/B12894951.png)

